An In-depth Technical Guide to the Synthesis and Properties of 6-Amino-1-benzyl-5-bromouracil
An In-depth Technical Guide to the Synthesis and Properties of 6-Amino-1-benzyl-5-bromouracil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and known properties of the heterocyclic compound 6-Amino-1-benzyl-5-bromouracil. This molecule is of interest to researchers in medicinal chemistry and drug development due to its structural relation to other biologically active substituted uracil derivatives. This document outlines a plausible synthetic pathway, summarizes key chemical and physical data, and discusses the potential biological relevance of this compound class.
Chemical Identity and Properties
6-Amino-1-benzyl-5-bromouracil is a substituted pyrimidine derivative. Its core structure consists of a uracil ring system with an amino group at the 6-position, a benzyl group attached to the N1 position, and a bromine atom at the 5-position.
Table 1: Physicochemical Properties of 6-Amino-1-benzyl-5-bromouracil
| Property | Value | Source |
| CAS Number | 72816-87-6 | [1][2][3] |
| Molecular Formula | C₁₁H₁₀BrN₃O₂ | [1][2] |
| Molecular Weight | 296.12 g/mol | [1][2] |
| Melting Point | 220-222 °C | ChemWhat |
| Appearance | White to off-white powder (predicted) | - |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF (predicted) | - |
Table 2: Physicochemical Properties of the Precursor, 6-Amino-1-benzyluracil
| Property | Value | Source |
| CAS Number | 41862-11-7 | [4] |
| Molecular Formula | C₁₁H₁₁N₃O₂ | [4] |
| Molecular Weight | 217.22 g/mol | [4] |
| IUPAC Name | 6-amino-1-benzylpyrimidine-2,4-dione | [4] |
| Topological Polar Surface Area | 75.4 Ų | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
Synthesis Pathway
The synthesis of 6-Amino-1-benzyl-5-bromouracil can be achieved through a two-step process starting from the commercially available 6-aminouracil. The first step involves the selective N1-benzylation of 6-aminouracil, followed by the regioselective bromination at the C5 position of the uracil ring.
Caption: Synthetic pathway for 6-Amino-1-benzyl-5-bromouracil.
Experimental Protocols
The following experimental protocols are based on established methods for similar chemical transformations and should be adapted and optimized as necessary.
Synthesis of 6-Amino-1-benzyluracil (Precursor)
This procedure outlines the N1-benzylation of 6-aminouracil.
Materials:
-
6-Aminouracil
-
Benzyl chloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Distilled water
-
Ethanol
Procedure:
-
To a stirred suspension of 6-aminouracil (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in anhydrous DMF, add benzyl chloride (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water with stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 6-Amino-1-benzyluracil.
-
Dry the product under vacuum.
Synthesis of 6-Amino-1-benzyl-5-bromouracil
This procedure describes the C5-bromination of 6-Amino-1-benzyluracil.
Materials:
-
6-Amino-1-benzyluracil
-
N-Bromosuccinimide (NBS)
-
Glacial acetic acid
-
Distilled water
-
Sodium thiosulfate solution (aqueous)
Procedure:
-
Dissolve 6-Amino-1-benzyluracil (1 equivalent) in glacial acetic acid with gentle warming if necessary.
-
To the stirred solution, add N-Bromosuccinimide (1.05 equivalents) portion-wise at room temperature. The addition should be done in the dark or under dim light to minimize side reactions.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a large volume of cold water.
-
If any color persists, add a few drops of sodium thiosulfate solution to quench any remaining bromine.
-
Collect the resulting precipitate by filtration and wash it extensively with water.
-
Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure 6-Amino-1-benzyl-5-bromouracil.
-
Dry the final product under vacuum.
Caption: A generalized workflow for the synthesis and purification process.
Spectral Data
-
¹H NMR: The spectrum would be expected to show signals for the benzyl protons (a singlet for the CH₂ group and multiplets for the aromatic protons), and signals for the amino group protons. The C5-H proton signal present in the precursor would be absent in the final product.
-
¹³C NMR: The spectrum would display signals corresponding to the carbonyl carbons of the uracil ring, the aromatic carbons of the benzyl group, the methylene carbon of the benzyl group, and the carbons of the pyrimidine ring. The C5 carbon would be shifted due to the presence of the bromine atom.
-
FTIR: The infrared spectrum would be expected to show characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the uracil ring, C=C and C-N stretching vibrations of the heterocyclic ring, and aromatic C-H and C=C stretching from the benzyl group.
Biological Activity and Potential Applications
While specific biological studies on 6-Amino-1-benzyl-5-bromouracil are limited in the publicly accessible literature, the structural motifs present in this molecule are found in compounds with significant biological activities.
-
Antiviral Activity: 5-substituted uracil derivatives, including those with a bromo-substituent, are known to exhibit antiviral properties.[4] The 1-benzyl group is also a feature in some non-nucleoside reverse transcriptase inhibitors of HIV.[5]
-
Anticancer Activity: The uracil scaffold is a cornerstone of many anticancer drugs (e.g., 5-Fluorouracil). Modifications at the N1, C5, and C6 positions can lead to compounds with potent anti-proliferative effects against various cancer cell lines.[6][7] The 1-benzyl-5-bromo moiety is present in other heterocyclic systems that have been investigated as potential anticancer agents.[6]
The combination of the 6-amino, 1-benzyl, and 5-bromo substituents on the uracil core makes 6-Amino-1-benzyl-5-bromouracil a compound of interest for screening in antiviral and anticancer assays. Further research is warranted to fully elucidate its biological profile and mechanism of action.
Safety and Handling
As with all laboratory chemicals, 6-Amino-1-benzyl-5-bromouracil and its precursors should be handled with appropriate safety precautions. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundational understanding of the synthesis and properties of 6-Amino-1-benzyl-5-bromouracil, intended to support further research and development in the field of medicinal chemistry.
References
- 1. rsc.org [rsc.org]
- 2. scbt.com [scbt.com]
- 3. 6-Amino-1-benzyl-5-bromouracil | 72816-87-6 [chemicalbook.com]
- 4. 6-Amino-1-benzyluracil | C11H11N3O2 | CID 250746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antiviral activity of 3-(3,5-dimethylbenzyl)uracil derivatives against HIV-1 and HCMV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
